N-[3-(Azepan-1-yl)-3-oxopropyl]-2-chloroacetamide
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Overview
Description
N-[3-(Azepan-1-yl)-3-oxopropyl]-2-chloroacetamide is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes an azepane ring, a chloroacetamide group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Azepan-1-yl)-3-oxopropyl]-2-chloroacetamide typically involves the reaction of azepane with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions often include maintaining a low temperature to control the reactivity of the intermediates and to ensure a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Azepan-1-yl)-3-oxopropyl]-2-chloroacetamide undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroacetamide group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various amides or thioamides, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(Azepan-1-yl)-3-oxopropyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, altering its signaling pathways. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N-[3-(Azepan-1-yl)-3-oxopropyl]-2-chloroacetamide can be compared with other similar compounds, such as:
Azepane derivatives: Compounds containing the azepane ring, which may have different substituents and functional groups.
Chloroacetamide derivatives: Compounds with the chloroacetamide group, which may have different alkyl or aryl groups attached.
Ketone-containing compounds: Compounds with a ketone functional group, which may have different ring structures or substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
List of Similar Compounds
- N-[3-(Azepan-1-yl)-3-oxopropyl]acetamide
- N-[3-(Azepan-1-yl)-3-oxopropyl]-2-chlorobenzamide
- 2-(Azepan-1-yl)ethyl methacrylate
Properties
IUPAC Name |
N-[3-(azepan-1-yl)-3-oxopropyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c12-9-10(15)13-6-5-11(16)14-7-3-1-2-4-8-14/h1-9H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPCKBIXXNOOSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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